molecular formula C8H4BrClN2S B3008452 3-(5-Bromothiophen-2-yl)-6-chloropyridazine CAS No. 58059-34-0

3-(5-Bromothiophen-2-yl)-6-chloropyridazine

Cat. No.: B3008452
CAS No.: 58059-34-0
M. Wt: 275.55
InChI Key: AWZDLHYLGRBAEE-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-6-chloropyridazine (3-BTPCP) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a member of the pyridazine family, with a five-membered ring containing one nitrogen and two sulfur atoms. 3-BTPCP is a versatile compound that has been used in a variety of applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Corrosion Inhibition

Pyridazine derivatives, including 3-(5-Bromothiophen-2-yl)-6-chloropyridazine, have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. For example, research has demonstrated that certain pyridazine compounds are effective as mixed-type inhibitors, preventing both oxidative and reductive reactions involved in corrosion processes. They form a pseudo-capacitive protective film on the steel surface, enhancing its resistance to electrochemical dissolution in corrosive media like hydrochloric acid (Mashuga et al., 2017) (Olasunkanmi et al., 2018).

Interaction with Metals

Pyridazine derivatives have been found to interact chemically with metals, with the pyridazine ring actively involved in these interactions. Quantum chemical calculations suggest that the pyridazine ring can interact with metallic atoms via both forward and backward donations. This property is useful in designing compounds for metal surface protection and possibly in catalysis (Mashuga et al., 2017).

Photophysical Properties

Studies have explored the electronic and photophysical properties of complexes involving pyridazine derivatives. For example, research on ReI(CO)3Br complexes modulated by pyrazolyl–pyridazine ligands, including 3-chloro-6-(1H-pyrazol-1-yl)-pyridazine, reveals insights into their electronic structure and reactivity. These studies are significant for understanding the photophysical behavior of such complexes, which can have implications in photochemistry and material sciences (Saldías et al., 2019).

Synthesis of Heterocyclic Compounds

Pyridazine derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. These synthesized compounds have potential applications in pharmaceuticals, agrochemicals, and material sciences due to their diverse chemical properties and biological activities. For instance, the reactions of pyridazine derivatives with other organic compounds can lead to the formation of novel molecules with anticipated biological activities (Youssef et al., 2005).

Antioxidant and Antimicrobial Activities

Some pyridazine derivatives have been evaluated for their antioxidant and antimicrobial properties. Compounds synthesized using pyridazine derivatives have shown significant inhibition percentages in antioxidant activity assays. This suggests potential applications in the development of new antioxidant agents. Additionally, some derivatives have demonstrated promising antimicrobial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Sharma et al., 2022).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound could be diverse, depending on its properties and potential applications. For example, if it has interesting electronic properties, it could be studied for use in electronic devices . If it has biological activity, it could be studied for potential medicinal uses .

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-6-chloropyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZDLHYLGRBAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC=C(S2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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